![molecular formula C7H6N4O2 B1605538 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 7169-92-8](/img/structure/B1605538.png)
2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Übersicht
Beschreibung
2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridine ring, with a methyl group at the 2-position and a nitro group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Microwave-Mediated Synthesis: One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions.
Oxidative Cyclization: Another common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Industrial Production Methods
Industrial production methods for 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine typically involve large-scale synthesis using the above-mentioned synthetic routes. The microwave-mediated method is particularly advantageous for industrial applications due to its efficiency and eco-friendliness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazolopyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design of drugs targeting various biological pathways, including inhibitors of Janus kinases (JAK1 and JAK2) and RORγt inverse agonists.
Biological Research: The compound is studied for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industrial Applications: It is utilized in the development of light-emitting materials for phosphorescent OLED devices.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various signaling pathways involved in inflammation, cell proliferation, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring fused to a pyrimidine ring and exhibit similar biological activities.
1,2,4-Triazolo[1,5-a]pyrazines: These compounds have a triazole ring fused to a pyrazine ring and are studied for their pharmacological properties.
Uniqueness
2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern (methyl and nitro groups) which imparts distinct chemical reactivity and biological activity compared to other triazolopyridine derivatives.
Biologische Aktivität
2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This compound belongs to the triazolopyridine family and is recognized for its potential therapeutic applications in various diseases due to its ability to interact with specific enzymes and proteins.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 178.148 g/mol. Its structure consists of a triazole ring fused to a pyridine ring, featuring a methyl group at the 2-position and a nitro group at the 6-position. These substitutions contribute to its unique chemical reactivity and biological activity compared to other derivatives in the triazolopyridine class .
Target Enzymes
Research indicates that this compound acts as an inhibitor for several key enzymes:
- Janus kinases (JAK1 and JAK2) : These enzymes are crucial in various signaling pathways related to immune responses and hematopoiesis.
- Prolyl hydroxylase domain-containing protein 1 (PHD-1) : Inhibition of this enzyme can affect hypoxic responses and angiogenesis .
Cellular Effects
The compound modulates several cellular processes by influencing key signaling pathways. Notably, it inhibits the phosphorylation of extracellular signal-regulated kinases (ERK1/2), c-Raf, and AKT, which are vital components of the ERK signaling pathway. This modulation can lead to altered gene expression and cellular metabolism .
Antiproliferative Activity
Studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazolopyridines have been evaluated for their activity against breast, colon, and lung cancer cell lines. The highest antiproliferative activity was observed in compounds structurally related to this compound .
Anti-inflammatory Properties
Recent investigations into the anti-inflammatory potential of triazolo derivatives indicate that they may effectively inhibit cyclooxygenase-2 (COX-2) activity. The IC50 values for some derivatives were reported to be comparable to standard anti-inflammatory drugs such as celecoxib .
Study on JAK Inhibition
In a study focusing on JAK inhibitors, this compound was shown to significantly suppress JAK-mediated signaling pathways in vitro. This inhibition correlated with reduced proliferation in hematopoietic tumor cell lines .
Research on Cardiovascular Applications
Another research effort explored the implications of this compound in cardiovascular disorders. It was found that the modulation of JAK pathways could lead to beneficial effects in conditions such as hypertension and heart failure .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
1,2,4-Triazolo[1,5-a]pyrimidines | Similar triazole-pyrimidine structure | Antiproliferative effects against cancer cells |
1,2,4-Triazolo[1,5-a]pyrazines | Triazole fused with pyrazine | Studied for various pharmacological properties |
The unique substitution pattern of this compound distinguishes it from these compounds by enhancing its specific biological activities .
Eigenschaften
IUPAC Name |
2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-8-7-3-2-6(11(12)13)4-10(7)9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAKRQWQSUIFGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345006 | |
Record name | 2-Methyl-6-nitro[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-92-8 | |
Record name | 2-Methyl-6-nitro[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.